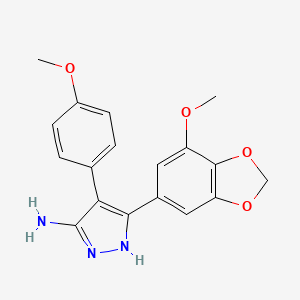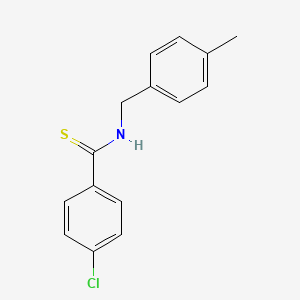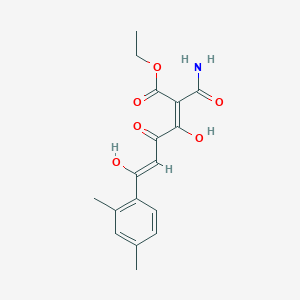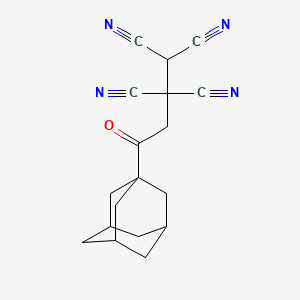![molecular formula C17H12N6O4 B11059259 [5-amino-4-cyano-2-(3-nitrophenyl)-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11059259.png)
[5-amino-4-cyano-2-(3-nitrophenyl)-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-2-(3-NITROPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, nitro, and furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-2-(3-NITROPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE involves multiple steps, starting from readily available aniline derivatives. The process typically includes the formation of aryl azides, followed by in-line purification and subsequent reactions to introduce the desired functional groups . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-2-(3-NITROPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the cyano or amino groups.
Scientific Research Applications
5-AMINO-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-2-(3-NITROPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-AMINO-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-2-(3-NITROPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-AMINO-4-CYANO-1,2,3-TRIAZOLES: Similar in structure but with a triazole ring instead of a furan ring.
5-ACETYLAMINO-FURAN-2-CARBOXYLIC ACID ETHYL ESTER: Contains a furan ring but different functional groups.
Uniqueness
The uniqueness of 5-AMINO-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-2-(3-NITROPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE lies in its combination of functional groups, which provide a wide range of reactivity and potential applications. This makes it a versatile compound for various fields of research.
Properties
Molecular Formula |
C17H12N6O4 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-[5-amino-4-cyano-2-(3-nitrophenyl)-2-(propan-2-ylideneamino)oxyfuran-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H12N6O4/c1-10(2)22-27-17(12-4-3-5-13(6-12)23(24)25)15(11(7-18)8-19)14(9-20)16(21)26-17/h3-6H,21H2,1-2H3 |
InChI Key |
HONSUBJLQJAMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059181.png)

![3-[6-(1-Ethyl-3-methylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11059201.png)


![(5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone](/img/structure/B11059224.png)
![3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11059226.png)
![3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one](/img/structure/B11059233.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11059238.png)
![2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol](/img/structure/B11059240.png)

![N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11059252.png)
![3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-2-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B11059262.png)
![di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate](/img/structure/B11059266.png)
